Product packaging for 1-benzyl-4,5-dibromo-1H-imidazole(Cat. No.:CAS No. 101853-78-5)

1-benzyl-4,5-dibromo-1H-imidazole

Cat. No.: B1317645
CAS No.: 101853-78-5
M. Wt: 315.99 g/mol
InChI Key: JNMRXGWQBAWSFE-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dibromo-1H-imidazole ( 101853-78-5) is a brominated imidazole derivative of significant interest in advanced chemical research and development. With the molecular formula C 10 H 8 Br 2 N 2 and a molecular weight of 315.99 g/mol, this compound serves as a versatile and valuable building block for the synthesis of more complex molecules . The imidazole ring is a fundamental pharmacophore found in a wide range of biologically active compounds and natural products . The specific substitution pattern of this compound, featuring a benzyl group at the 1-position and bromine atoms at the 4- and 5-positions, makes it a key intermediate in medicinal chemistry. Researchers utilize this dibromoimidazole core for constructing novel compounds with potential pharmacological activities, including anticancer, antimicrobial, and antifungal properties, which are commonly associated with imidazole-containing structures . Furthermore, imidazole derivatives are extensively investigated in materials science due to their unique optical properties and applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells . As a synthetic intermediate, the bromine atoms offer excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse libraries of trisubstituted imidazoles for drug discovery and materials research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Please refer to the Safety Datasheet for detailed handling information. The compound has the UN number 2811 and is classified as Hazard Class 6.1 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Br2N2 B1317645 1-benzyl-4,5-dibromo-1H-imidazole CAS No. 101853-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4,5-dibromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRXGWQBAWSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Benzyl 4,5 Dibromo 1h Imidazole

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms at the C4 and C5 positions of the imidazole (B134444) ring are susceptible to substitution by nucleophiles, a characteristic reaction for many halogenated heterocyclic compounds. nih.gov This reactivity allows for the introduction of diverse functionalities onto the imidazole scaffold.

Displacement of Bromine at C4/C5 Positions

The bromine atoms at both the C4 and C5 positions of 1-benzyl-4,5-dibromo-1H-imidazole can be displaced by nucleophiles. However, the relative reactivity of these positions can be influenced by the reaction conditions and the nature of the incoming nucleophile. Often, functionalization at these positions is achieved sequentially. For instance, after an initial transformation at one of the bromo-substituted carbons (e.g., via halogen-metal exchange), the remaining bromine atom can undergo substitution.

Research into polybromoimidazoles has demonstrated that it is possible to selectively functionalize the C5 position. By first treating this compound with butyl-lithium to generate the 5-lithio intermediate, subsequent quenching with an electrophile introduces a new substituent at C5, leaving the C4-bromo group intact for potential further substitution reactions. rsc.org

Influence of the N-Benzyl Group on Reaction Regioselectivity and Mechanism

The N-benzyl group is not merely a passive protecting group; it exerts a significant electronic and steric influence on the reactivity of the imidazole ring. Electronically, the benzyl (B1604629) group can affect the electron density of the imidazole core, thereby modulating the susceptibility of the C4 and C5 positions to attack.

From a steric perspective, the benzyl group can direct incoming reagents to a specific position. More importantly, in the context of metal-halogen exchange, the N-benzyl group serves as a stable substituent that allows for regioselective reactions at the brominated centers. Studies on polybromoimidazoles show that starting from 1-benzyl-2,4,5-tribromoimidazole, organometallic reagents like ethylmagnesium bromide or methyl lithium regioselectively abstract the bromine at the 2-position, yielding this compound in good yields. rsc.org This selectivity highlights the directing or deactivating effect the N-benzyl group imparts on the adjacent C2 position relative to the C4 and C5 positions in certain reactions. This intermediate, this compound, is then primed for further selective functionalization, typically at the C5 position. rsc.org

Cross-Coupling Reactions at Brominated Centers

The carbon-bromine bonds at the C4 and C5 positions are ideal sites for transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Alkynylation, Arylation)

While specific examples detailing the direct palladium-catalyzed alkynylation or arylation of this compound are not extensively documented, the reactivity of bromo-imidazole systems in such transformations is well-established. Palladium catalysts, often in combination with phosphine (B1218219) ligands, are highly effective for Suzuki-Miyaura (arylation) and Sonogashira (alkynylation) couplings of aryl bromides. preprints.orgkobe-u.ac.jp It is a common strategy to use these reactions to build complex molecular architectures from bromo-substituted heterocyclic cores. For example, palladium-catalyzed direct arylation is a known method for functionalizing imidazoles, and the reaction's outcome can be influenced by the solvent and the substituents present on the imidazole ring. preprints.org The C4 and C5 bromine atoms on this compound represent prime reaction sites for such palladium-catalyzed C-C bond formations.

Copper- and Silver-Mediated Transformations

Copper-catalyzed reactions, particularly for C-N and C-O bond formation (Ullmann condensation), are a classical and still widely used method for functionalizing aryl halides. acs.org Copper(I) iodide (CuI) is a common catalyst for the N-arylation of imidazoles and can also mediate the synthesis of complex substituted imidazoles. acs.orgnih.govacs.org For instance, the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles has been achieved via a process catalyzed by copper(II) triflate and iodine. acs.org These methodologies suggest that the bromine atoms of this compound are amenable to transformations mediated by copper catalysts, allowing for the introduction of aryl, amino, or other groups. Silver salts, such as silver carbonate, are sometimes used as additives or bases in transition-metal-catalyzed reactions, including palladium-catalyzed direct arylations of heterocycles. mdpi.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a highly effective method for converting a carbon-halogen bond into a carbon-metal bond, thereby generating a potent nucleophilic organometallic intermediate. This transformation is particularly useful for bromo-imidazoles.

Detailed studies have shown that this compound can undergo selective halogen-metal exchange. rsc.org Treatment with one equivalent of butyl-lithium at low temperatures results in the regioselective formation of 1-benzyl-4-bromo-5-lithio-1H-imidazole. The lithiation occurs preferentially at the C5 position over the C4 position. This highly reactive lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C5 position. rsc.org This two-step sequence—synthesis of the dibromo compound followed by selective lithiation and functionalization—provides a robust pathway to specifically substituted 1-benzyl-4-bromo-1H-imidazole derivatives.

The table below summarizes the functionalization of the 1-benzyl-4-bromoimidazol-5-yl-lithium intermediate derived from this compound. rsc.org

ElectrophileProductYield (%)
Dimethylformamide (DMF)1-Benzyl-4-bromo-1H-imidazole-5-carbaldehyde72
Carbon Dioxide (CO₂)1-Benzyl-4-bromo-1H-imidazole-5-carboxylic acid75
Methyl ChloroformateMethyl 1-benzyl-4-bromo-1H-imidazole-5-carboxylate68
SulphurDi-(1-benzyl-4-bromo-1H-imidazol-5-yl) disulphide41

Formation of Lithiated Intermediates (e.g., Imidazol-5-yllithium compounds)

The generation of organolithium species from this compound is a key transformation, typically achieved through bromine-lithium exchange. This reaction is highly regioselective, with the bromine at the C-5 position being more susceptible to exchange than the one at the C-4 position. This selectivity is attributed to the higher kinetic acidity of the C-5 proton in the parent imidazole, which influences the stability of the resulting lithiated intermediate.

The reaction is generally carried out at low temperatures, such as -78°C, in an ethereal solvent like tetrahydrofuran (B95107) (THF), using an organolithium reagent, most commonly n-butyllithium (n-BuLi). The choice of temperature and reagent is critical to prevent side reactions.

In a study on the analogous compound, 4,5-dibromo-1,2-dimethyl-1H-imidazole, treatment with n-butyllithium in THF at -60°C led to the selective formation of the 5-lithio intermediate. thieme-connect.de A similar high regioselectivity has been observed in the lithiation of 1-benzyl-4,5-dibromo-1H-1,2,3-triazole, a structurally related azole, which undergoes bromine-lithium exchange at the 5-position. rsc.org This suggests that this compound would react with n-BuLi to predominantly form 1-benzyl-4-bromo-1H-imidazol-5-yllithium.

The general mechanism for lithium-halogen exchange involves the formation of an "ate complex" between the organolithium reagent and the bromine atom on the imidazole ring. harvard.eduprinceton.edu This intermediate then collapses to form the more stable imidazol-5-yllithium and butyl bromide.

Table 1: Conditions for the Formation of Lithiated Intermediates from Dibromoazoles

Starting MaterialReagentSolventTemperatureProductReference
4,5-dibromo-1,2-dimethyl-1H-imidazolen-BuLiTHF-60 °C4-bromo-1,2-dimethyl-1H-imidazol-5-yllithium thieme-connect.de
1-benzyl-4,5-dibromo-1H-1,2,3-triazolen-BuLiTHF or Et2Olow temp.1-benzyl-4-bromo-1H-1,2,3-triazol-5-yllithium rsc.org
1,7-dibromonaphthalenen-BuLiTHF-78 °C7-bromo-1-naphthalenyllithium nih.gov

Subsequent Reactions with Electrophiles

Once formed, the highly reactive 1-benzyl-4-bromo-1H-imidazol-5-yllithium can be trapped by a variety of electrophiles to introduce new functional groups at the C-5 position. This two-step sequence of lithium-halogen exchange followed by electrophilic quench is a powerful synthetic strategy.

Common electrophiles that can be employed include:

Proton sources: Quenching the lithiated intermediate with a proton source, such as water or methanol (B129727), results in hydrodehalogenation, yielding 1-benzyl-4-bromo-1H-imidazole. thieme-connect.de

Carbon dioxide: Reaction with solid carbon dioxide (dry ice) followed by an acidic workup leads to the formation of 1-benzyl-4-bromo-1H-imidazole-5-carboxylic acid.

Aldehydes and Ketones: Treatment with aldehydes or ketones, such as benzophenone, introduces a hydroxyalkyl or hydroxyarylmethyl group at the C-5 position. rsc.org

Disulfides: Reaction with disulfides, like dimethyl disulfide, results in the formation of a methylsulfanyl group at the C-5 position, as demonstrated with 1-benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole, which was formed in 91.5% yield. rsc.org

The table below summarizes the expected products from the reaction of 1-benzyl-4-bromo-1H-imidazol-5-yllithium with various electrophiles, based on analogous reactions.

Table 2: Predicted Products of Electrophilic Quenching of 1-benzyl-4-bromo-1H-imidazol-5-yllithium

ElectrophileReagentExpected Product
ProtonH₂O or CH₃OH1-benzyl-4-bromo-1H-imidazole
Carbon DioxideCO₂1-benzyl-4-bromo-1H-imidazole-5-carboxylic acid
Benzophenone(C₆H₅)₂CO(1-benzyl-4-bromo-1H-imidazol-5-yl)diphenylmethanol
Dimethyl disulfideCH₃SSCH₃1-benzyl-4-bromo-5-(methylthio)-1H-imidazole

Debromination and Hydrogenation Studies

The removal of bromine atoms from the this compound scaffold is another important transformation, which can be achieved through selective reduction of the carbon-bromine bonds.

Selective Reduction of Carbon-Bromine Bonds

Selective reduction of one of the two carbon-bromine bonds in this compound can be challenging. However, methods have been developed for similar compounds that rely on the differential reactivity of the two bromine atoms.

While catalytic hydrogenation is a common method for dehalogenation, its selectivity can be difficult to control in polyhalogenated systems. The choice of catalyst, solvent, and reaction conditions is crucial to achieve the desired monobrominated product. For instance, in the synthesis of a pharmaceutical intermediate, catalytic hydrogenation over a platinum on carbon (Pt/C) catalyst was employed, where the solvent was found to have a strong influence on the reaction. researchgate.net However, specific studies on the catalytic hydrogenation of this compound are not widely reported.

Alternative chemical reducing agents have been shown to be effective for the selective debromination of bromoimidazoles. For example, a crude mixture of 4-bromo-1H-imidazole and dibromoimidazoles can be treated with sodium sulfite (B76179) in aqueous isopropanol (B130326) to yield the pure 4-bromo-1H-imidazole. google.com

Regioselective Hydrodehalogenation

Regioselective hydrodehalogenation refers to the removal of a halogen from a specific position in a molecule containing multiple halogens. In the case of this compound, the goal is to selectively remove one of the bromine atoms, typically to produce 1-benzyl-4-bromo-1H-imidazole.

As discussed in section 3.3.1, the most effective method for achieving regioselective hydrodehalogenation is through a bromine-lithium exchange followed by protonolysis. The reaction of this compound with n-butyllithium at low temperature would selectively generate the 5-lithio intermediate. Quenching this intermediate with a proton source like water or methanol would then yield 1-benzyl-4-bromo-1H-imidazole. thieme-connect.de

This approach offers high regioselectivity due to the preferential formation of the more stable C-5 lithiated species. This method was successfully applied to the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole from its dibromo precursor. thieme-connect.de

Table 3: Comparison of Methods for Regioselective Hydrodehalogenation

MethodReagentsAdvantagesDisadvantages
Bromine-Lithium Exchange and Protonolysis1. n-BuLi, THF, -78°C2. H₂OHigh regioselectivity for the C-5 position.Requires cryogenic temperatures and inert atmosphere.
Catalytic HydrogenationH₂, Pd/C or Pt/CMilder conditions, no strong bases.May lead to a mixture of products or complete dehalogenation.
Chemical ReductionNa₂SO₃, aq. iPrOHCan be effective for specific substrates.Selectivity may be substrate-dependent.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 1-benzyl-4,5-dibromo-1H-imidazole is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and imidazole (B134444) moieties.

Benzyl Protons: The benzylic methylene (B1212753) protons (CH₂) attached to the imidazole nitrogen are anticipated to appear as a singlet, typically in the range of δ 5.3-5.5 ppm. The five protons of the phenyl ring would likely produce a complex multiplet between δ 7.2 and 7.4 ppm, a characteristic region for aromatic protons.

Imidazole Proton: The single proton at the C2 position of the imidazole ring (H-2) is expected to resonate as a singlet further downfield, likely in the region of δ 7.5-7.7 ppm. This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms and the aromatic nature of the imidazole ring.

For comparison, in the structurally related compound 4,5-dibromo-1-methyl-1H-imidazole, the C2-H proton appears as a singlet at δ 7.45 ppm. iucr.org The presence of the benzyl group in the target molecule would slightly influence the electronic environment and thus the precise chemical shift of this proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Benzylic CH₂ 5.3 - 5.5 Singlet
Phenyl H 7.2 - 7.4 Multiplet
Imidazole C2-H 7.5 - 7.7 Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Imidazole Carbons: The carbon atom at the C2 position is expected to have a chemical shift in the range of δ 137-140 ppm. The two bromine-substituted carbons, C4 and C5, would be significantly shielded and are predicted to appear at approximately δ 104 ppm and δ 117 ppm, respectively. For instance, in 4,5-dibromo-1-methyl-1H-imidazole, the corresponding carbons are observed at δ 137.5 (C2), δ 116.8 (C5), and δ 104.4 (C4). iucr.org

Benzyl Carbons: The benzylic carbon (CH₂) signal is anticipated around δ 50-52 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the CH₂ group) appearing around δ 135-137 ppm, and the other aromatic carbons resonating at slightly different chemical shifts due to their distinct electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Benzylic CH₂ 50 - 52
Imidazole C2 137 - 140
Imidazole C4 ~104
Imidazole C5 ~117
Phenyl Carbons 125 - 140

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In the case of this compound, this would be most informative for resolving the coupling network within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the benzylic CH₂ protons to their corresponding carbon atom, the imidazole C2-H to the C2 carbon, and the phenyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the benzyl group and the imidazole ring. Key expected correlations would include a cross-peak between the benzylic CH₂ protons and the C2 and C5 carbons of the imidazole ring, as well as with the ipso-carbon of the phenyl ring. The imidazole C2-H proton would show correlations to the C4 and C5 carbons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₈Br₂N₂), HRMS would be able to confirm this specific formula by matching the experimentally measured exact mass with the calculated theoretical mass.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion peak with an intensity ratio of approximately 1:2:1. youtube.com

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:

Loss of a Bromine Atom: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. miamioh.edu This would result in a significant fragment ion at [M-Br]⁺.

Benzylic Cleavage: Cleavage of the bond between the benzyl group and the imidazole ring is another highly probable fragmentation. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds. The other fragment would be the dibromo-imidazole radical.

Formation of the Imidazolium (B1220033) Ion: Alternatively, the charge could be retained on the heterocyclic portion, leading to a [C₃HBr₂N₂]⁺ fragment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure, conformation, and intermolecular interactions of this compound.

Molecular Geometry and Conformation Analysis

A single-crystal X-ray diffraction analysis of this compound would reveal key geometric parameters. The imidazole ring is expected to be largely planar. The benzyl group, however, would likely be twisted out of the plane of the imidazole ring. This dihedral angle is a critical conformational feature. For instance, in the related compound 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole and benzyl rings is reported to be 85.77(4)°. nih.gov A similar non-planar conformation would be anticipated for this compound to minimize steric hindrance between the two ring systems.

The bond lengths and angles within the imidazole and benzyl rings would also be determined with high precision. The carbon-bromine bond lengths are expected to be consistent with typical values for brominated aromatic systems. The substitution pattern on the imidazole ring, with bromine atoms at the 4 and 5 positions, would influence the electron distribution and, consequently, the bond lengths within the heterocyclic ring.

ParameterExpected Value/RangeComparative Data (from related structures)
Imidazole Ring PlanarityHighBenzimidazole (B57391) ring system is essentially planar. nih.gov
Benzyl-Imidazole Dihedral AngleSignificant twist (non-coplanar)85.77(4)° in 1-benzyl-1H-benzimidazole. nih.gov
C-Br Bond Length~1.85 - 1.90 ÅN/A
C-N Bond Lengths (imidazole)~1.32 - 1.38 ÅN/A
C-C Bond Lengths (imidazole)~1.35 - 1.37 ÅN/A
This table presents expected values and comparative data from analogous structures due to the absence of specific experimental data for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Halogen and Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions would be anticipated.

Halogen Bonding: The bromine atoms on the imidazole ring are capable of forming halogen bonds. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as a nitrogen atom from a neighboring imidazole ring.

Hydrogen Bonding: Although the primary nitrogen of the imidazole is substituted with a benzyl group, weak C-H···N and C-H···Br hydrogen bonds are likely to be present. The hydrogen atoms of the benzyl group and the imidazole ring can act as donors, while the nitrogen atom of the imidazole ring and the bromine atoms can act as acceptors. In the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains by C—H⋯N hydrogen bonds. nih.gov

π-π Stacking: The aromatic benzyl and imidazole rings could participate in π-π stacking interactions, further stabilizing the crystal packing. These interactions involve the face-to-face or offset stacking of the aromatic rings.

Interaction TypePotential DonorPotential AcceptorSignificance in Crystal Packing
Halogen BondingC-BrN (imidazole), BrDirectional interaction influencing packing motif.
Hydrogen BondingC-H (benzyl, imidazole)N (imidazole), BrFormation of extended networks (chains, sheets).
π-π StackingBenzyl ring, Imidazole ringBenzyl ring, Imidazole ringContributes to the overall stability of the crystal lattice.
This table outlines the expected intermolecular interactions for this compound based on its chemical structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the imidazole and benzyl moieties.

Imidazole Ring Vibrations:

C=N and C=C stretching vibrations: These typically appear in the 1600-1450 cm⁻¹ region.

Ring breathing modes: These are often observed in the Raman spectrum and provide a fingerprint for the heterocyclic ring.

C-H in-plane and out-of-plane bending vibrations: These occur at lower frequencies.

Benzyl Group Vibrations:

Aromatic C-H stretching: These are expected above 3000 cm⁻¹.

Aromatic C=C stretching: These give rise to characteristic bands in the 1600-1400 cm⁻¹ region.

CH₂ group vibrations: The symmetric and asymmetric stretching and bending modes of the methylene group would be present.

Carbon-Bromine Vibrations:

C-Br stretching vibrations: These are expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, with comparative data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Benzyl)Stretching3100 - 3000
CH₂ (Benzyl)Stretching2950 - 2850
C=N / C=C (Imidazole)Stretching1600 - 1450
C=C (Benzyl)Stretching1600 - 1400
C-BrStretching600 - 500
This table is a generalized representation of expected vibrational frequencies and is not based on experimental data for the specific title compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular geometry and electronic structure of organic molecules. For 1-benzyl-4,5-dibromo-1H-imidazole, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

The electronic structure, which encompasses the distribution of electrons within the molecule, can also be elucidated through DFT. This includes mapping the electron density to understand how it is shared between atoms, which is fundamental to the molecule's chemical and physical properties.

A hypothetical table of optimized geometric parameters for this compound, as would be generated by a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond Length (Å)C4-C51.35
C4-Br1.88
C5-Br1.88
N1-C51.38
N1-CH21.47
Bond Angle (°)C4-C5-N1108.0
Br-C4-C5125.0
Br-C5-C4125.0
Dihedral Angle (°)C4-C5-N1-C20.0
C5-N1-CH2-C(benzyl)90.0

Note: These values are illustrative and would need to be calculated using specific DFT methods.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, a key component of the total energy in DFT. Common functionals include B3LYP, PBE0, and M06-2X.

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution but are computationally more expensive. The selection of an appropriate functional and basis set is a critical step in any DFT study and is often validated by comparing calculated results with experimental data for related compounds. For a molecule containing bromine atoms, the inclusion of polarization and diffuse functions in the basis set is generally recommended for more accurate results.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different potential values.

For this compound, the MEP would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole (B134444) ring and the bromine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the benzyl (B1604629) group's CH2 linker and the C2-H of the imidazole ring, suggesting these are sites for potential nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of a molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Global Electrophilicity Index (ω)2.80

Note: These values are for illustrative purposes and would be determined from specific DFT calculations.

The spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich dibromo-substituted imidazole ring, indicating that this is the primary site for electron donation in a reaction. The LUMO, on the other hand, might be distributed over the benzyl group and the imidazole ring, highlighting potential sites for accepting electrons. By analyzing the overlap of these frontier orbitals, chemists can predict the regioselectivity and stereoselectivity of various chemical reactions involving this compound.

Based on a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound are not presently available. The required detailed research findings for the sections and subsections outlined in the request—including calculations of heats of formation, reaction energies, transition state analyses, predicted NMR chemical shifts, and simulated IR/Raman spectra—have not been published in the accessible literature.

Therefore, it is not possible to generate an article that adheres to the strict requirements of the request, as the foundational scientific data for "this compound" is absent. General methodologies for theoretical chemistry or data for related but distinct compounds cannot be substituted without violating the explicit instructions to focus solely on the specified molecule.

Advanced Derivatization and Functionalization of the Imidazole Core

Modification at the C2 Position of 1-Benzyl-4,5-dibromo-1H-imidazole

The C2 position of the imidazole (B134444) ring is particularly susceptible to functionalization, primarily through deprotonation to form a highly reactive organometallic intermediate, which can then be quenched with various electrophiles.

Introduction of Alkynyl and Aryl Moieties

The introduction of alkynyl and aryl groups at the C2 position of this compound can be achieved through established cross-coupling methodologies, although specific examples for this exact compound are not extensively documented. However, the reactivity of similar bromo-substituted imidazoles in palladium-catalyzed reactions such as the Sonogashira and Suzuki couplings provides a strong basis for these transformations.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scispace.com This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, is well-suited for the alkynylation of bromo-substituted heterocycles. scispace.comresearchgate.net For this compound, a selective reaction at the more reactive C2 position would be anticipated, especially if the C2 position is first converted to a more reactive species like an iodo or triflate group. Alternatively, direct coupling at the C2-H bond after lithiation is a feasible strategy.

Similarly, the Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for the formation of biaryl compounds. researchgate.net The C2-position of the imidazole ring can be arylated through a Suzuki coupling reaction. This would typically involve the initial formation of a 2-boronic acid or 2-boronic ester derivative of this compound, followed by a palladium-catalyzed cross-coupling with an aryl halide. Conversely, lithiation at C2 followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis would yield the necessary boronic acid intermediate.

Coupling ReactionReagents and Conditions (Postulated)Expected Product
Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF/DMF)2-Alkynyl-1-benzyl-4,5-dibromo-1H-imidazole
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)2-Aryl-1-benzyl-4,5-dibromo-1H-imidazole

Synthesis of C2-Substituted Bromoimidazoles (e.g., 2-ethoxy, 2-tolyl derivatives)

The synthesis of C2-alkoxy and C2-aryl substituted bromoimidazoles from this compound can be envisioned through nucleophilic substitution reactions following the activation of the C2 position.

The introduction of an ethoxy group at the C2 position to yield 1-benzyl-4,5-dibromo-2-ethoxy-1H-imidazole can be accomplished by first lithiating the C2 position with a strong base like n-butyllithium. The resulting 2-lithio intermediate can then react with an electrophilic oxygen source, such as diethyl peroxide or by trapping with a sulfonylating agent followed by displacement with sodium ethoxide. A related synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has been reported, where 4,5-diphenyl-1H-imidazol-2-ol was reacted with benzyl (B1604629) bromide in the presence of a copper catalyst. lookchem.com This suggests that formation of a C2-hydroxy intermediate from the dibromo-scaffold, followed by etherification, could be a viable route.

For the synthesis of a 2-tolyl derivative , such as 1-benzyl-4,5-dibromo-2-(p-tolyl)-1H-imidazole, a Suzuki coupling reaction as described in the previous section would be the most direct approach. This would involve the reaction of the C2-lithiated or C2-boronic acid derivative of this compound with a suitable p-tolyl halide or p-tolylboronic acid, respectively, in the presence of a palladium catalyst.

Nitrogen Functionalization Beyond Benzylation

The imidazole core offers further sites for functionalization at the nitrogen atoms, leading to the formation of imidazolium (B1220033) salts and N-heterocyclic carbene precursors.

Quaternization of Imidazole Nitrogen Atoms

The un-benzylated nitrogen atom in this compound is nucleophilic and can be readily alkylated to form a quaternary imidazolium salt. researchgate.net This reaction is influenced by the electron-withdrawing nature of the bromine substituents, which decreases the nucleophilicity of the nitrogen atom compared to an unsubstituted imidazole. However, with a sufficiently reactive alkylating agent, quaternization can be achieved. For example, reaction with an alkyl halide, such as methyl iodide or ethyl bromide, in a suitable solvent like acetonitrile (B52724) or DMF would yield the corresponding 1-benzyl-3-alkyl-4,5-dibromoimidazolium halide. researchgate.net The resulting imidazolium salts are often crystalline solids and can serve as precursors for N-heterocyclic carbenes. The antimicrobial activity of quaternary N-benzylimidazole salts has been noted, suggesting potential biological applications for these derivatives. nih.gov

Alkylating AgentReaction Conditions (Postulated)Product
Methyl IodideAcetonitrile, reflux1-Benzyl-4,5-dibromo-3-methyl-1H-imidazol-3-ium iodide
Ethyl BromideDMF, heat1-Benzyl-4,5-dibromo-3-ethyl-1H-imidazol-3-ium bromide

Preparation of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. nih.gov The imidazolium salts formed from the quaternization of this compound are direct precursors to NHCs. nih.gov Deprotonation of the C2 position of the 1,3-disubstituted-4,5-dibromoimidazolium salt with a strong base, such as sodium hydride, potassium tert-butoxide, or an organolithium reagent, generates the corresponding NHC. nih.gov The presence of the bromine atoms at the C4 and C5 positions would electronically influence the properties of the resulting NHC, potentially enhancing its stability and modifying its catalytic activity. The synthesis of NHC-gold(I) complexes from a related 1,3-dimethylimidazolium-4-carboxylate (B8541850) highlights the utility of functionalized imidazolium salts in generating metal-NHC complexes. rsc.org

Synthesis of Imidazole-Containing Heterocycles

The bromine atoms at the C4 and C5 positions of this compound are valuable handles for the construction of fused heterocyclic systems through various cyclization strategies.

Palladium-catalyzed annulation reactions are a powerful tool for the synthesis of fused heterocycles. For instance, the synthesis of imidazo[4,5-b]pyridines has been achieved from 2,3-diaminopyridine (B105623) derivatives. nih.gov By analogy, a potential route to fused systems from this compound would involve a double amination reaction to replace the bromine atoms with amino groups, followed by condensation with a suitable dicarbonyl compound or its equivalent.

A more direct approach would be a double Suzuki or Sonogashira coupling reaction on the dibromo-imidazole with a di-functionalized coupling partner, leading to a one-pot cyclization. For example, reaction with a 1,2-bis(boronic acid) or a 1,2-diethynyl compound could lead to the formation of a fused six-membered ring.

Furthermore, the synthesis of imidazo[4,5-d]pyridazines from substituted imidazoles has been reported. scispace.com This suggests that this compound could be a key starting material for the synthesis of the corresponding imidazo[4,5-d]pyridazine derivatives. This would likely involve a nucleophilic substitution of the bromine atoms with a hydrazine (B178648) derivative, followed by cyclization.

Fused HeterocycleSynthetic Strategy (Postulated)Key Intermediate
Imidazo[4,5-b]pyridine derivativeDouble amination followed by condensation with a 1,2-dicarbonyl compound1-Benzyl-4,5-diamino-1H-imidazole
Imidazo[4,5-d]pyridazine derivativeReaction with hydrazine followed by cyclization1-Benzyl-4,5-dihydrazino-1H-imidazole

Annulation and Ring-Forming Reactions

Annulation reactions involving the 4,5-dibromo-1H-imidazole core are pivotal in the synthesis of fused bi- and polycyclic systems. These reactions typically involve the formation of a new ring fused to the imidazole core. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the reactivity of the 4,5-dihaloimidazole moiety provides a strong basis for predicting its behavior in such transformations.

One of the most common strategies for annulation is the reaction of a 4,5-dihaloimidazole with a binucleophile. For instance, condensation with 1,2-diamines, 1,2-diols, or 1,2-dithiols can lead to the formation of a six-membered heterocyclic ring fused to the imidazole, resulting in structures like imidazo[4,5-b]pyrazines, imidazo[4,5-b] Current time information in Bangalore, IN.chim.itdioxins, and imidazo[4,5-b] Current time information in Bangalore, IN.chim.itdithiins, respectively.

Palladium-catalyzed cross-coupling reactions are also instrumental in facilitating annulation. A prominent example is the intramolecular Heck reaction. chim.itwikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a new ring. wikipedia.org For this compound, this could be achieved by first introducing an alkenyl-containing substituent at one of the bromine positions via a standard cross-coupling reaction. Subsequent intramolecular cyclization would then lead to the formation of a new ring fused to the imidazole core. The regioselectivity of the ring closure (exo versus endo) is often influenced by the length of the tether connecting the reacting moieties. princeton.edu

The following table summarizes potential annulation reactions applicable to this compound based on known transformations of related dihaloheterocycles.

Reaction TypeReactantCatalyst/ConditionsPotential Product
Condensation1,2-DiaminoethaneBase, Heat1-Benzyl-6,7-dihydro-1H-imidazo[4,5-b]pyrazine
CondensationEthane-1,2-diolAcid catalyst, Heat1-Benzyl-6,7-dihydro-1H-imidazo[4,5-b] Current time information in Bangalore, IN.chim.itdioxine
Intramolecular Heck Reaction1-Benzyl-4-bromo-5-vinyl-1H-imidazolePd(OAc)₂, PPh₃, BaseFused cyclopenta- or cyclohexaimidazole derivative
Suzuki Coupling/Cyclization1,2-Benzenediboronic acidPd catalyst, BaseDibenz[e,g]imidazo[4,5-b]indole derivative

Formation of Polycyclic Imidazole Systems

The extension of annulation strategies allows for the synthesis of complex polycyclic imidazole systems. These systems are of significant interest due to their structural resemblance to naturally occurring purines and their potential as scaffolds in medicinal chemistry. nih.govnih.gov

A key approach to constructing polycyclic imidazoles from this compound involves sequential or one-pot multi-component reactions. For example, a double Suzuki or Stille coupling with a suitable di-functionalized coupling partner can lead to the formation of two new rings simultaneously.

Furthermore, the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are isomers of biologically important purines, can be envisioned starting from this compound. nih.gov This could potentially be achieved through a condensation reaction with a suitable three-carbon synthon, followed by cyclization and aromatization. The synthesis of imidazo[4,5-b]pyridine derivatives has been reported from 2,3-diaminopyridine and various aldehydes. nih.gov This suggests that a reverse strategy, starting from the dibromoimidazole and building the pyridine (B92270) ring, is a feasible synthetic route.

Another powerful method for constructing fused aromatic systems is the palladium-catalyzed annulation of benzynes with halo-substituted aromatics. rsc.org In principle, this compound could react with a benzyne (B1209423) precursor to form a fused benzene (B151609) ring, leading to a benzimidazole (B57391) derivative which could be further functionalized.

The table below outlines some prospective synthetic routes to polycyclic imidazole systems originating from this compound.

Target Polycyclic SystemProposed Synthetic StrategyKey ReagentsPotential Catalyst/Conditions
Imidazo[4,5-b]quinoxalineCondensation1,2-DiaminobenzeneAcid or base catalysis, Heat
Imidazo[4,5-d]pyridazineCondensationHydrazineHeat or microwave irradiation
Benzimidazo[1,2-a]quinoline derivativeSequential Cross-Coupling and Cyclization2-Bromophenylacetylene, followed by intramolecular cyclizationPd catalyst, CuI, Base
Imidazo[4,5-e] Current time information in Bangalore, IN.chim.itdiazepineCondensation1,2-DiaminopropaneLewis acid catalyst

These advanced derivatization and functionalization reactions highlight the potential of this compound as a versatile platform for the synthesis of a wide array of novel polycyclic heterocyclic compounds.

Emerging Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of substituted imidazoles is a cornerstone of medicinal and materials chemistry. Recent research has focused on the development of efficient and selective catalytic systems for the synthesis and transformation of imidazole (B134444) derivatives, including those related to 1-benzyl-4,5-dibromo-1H-imidazole. A notable advancement is the use of copper(II) triflate (Cu(OTf)₂) and iodine (I₂) as a co-catalytic system for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from chalcones and benzylamines. acs.org This method involves an unusual C-C bond cleavage and tolerates a wide range of functional groups, offering a novel route to highly substituted imidazoles. acs.org

Another area of development is the use of cost-effective and scalable methods. For instance, a commercially viable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole has been established, which circumvents the formation of regioisomers and utilizes selective debromination. thieme-connect.de Such strategies are crucial for the large-scale production of key imidazole building blocks for various applications.

Future research in this area will likely focus on:

The development of more sustainable catalytic systems using earth-abundant metals.

The exploration of photocatalytic and electrocatalytic methods for imidazole synthesis and functionalization.

The design of catalysts that allow for the enantioselective synthesis of chiral imidazole derivatives.

Exploration of Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the imidazole ring is critical for tuning the properties of the resulting molecules. The bromine atoms at the C4 and C5 positions of this compound serve as valuable handles for further functionalization through cross-coupling reactions. However, direct and regioselective C-H functionalization of the imidazole core is a more atom-economical and efficient approach.

Research on related heterocyclic systems provides valuable insights into potential strategies. For example, a nickel-aluminum bimetallic catalytic system has been shown to enable a regioselective switch for the C-H bond functionalization of benzimidazole (B57391) derivatives. nih.gov This cooperative catalytic effect allows for the selective formation of either linear or branched products. Furthermore, the development of methods for the regioselective synthesis of tetrasubstituted pyrazoles via 1,3-dipolar cycloaddition reactions highlights the potential for controlling regioselectivity in the synthesis of highly substituted heterocycles. mdpi.com

Future directions in the regioselective functionalization of this compound and its analogs may include:

The use of directing groups to control the site of C-H activation.

The exploration of steric and electronic effects of substituents to influence regioselectivity.

The development of one-pot, multi-component reactions that allow for the regioselective construction of complex imidazole-containing scaffolds.

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

The unambiguous determination of the structure of complex imidazole derivatives is essential for understanding their properties and reactivity. Advanced spectroscopic techniques play a pivotal role in this endeavor. A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, is routinely used to elucidate the connectivity and stereochemistry of these molecules.

For instance, a detailed spectroscopic characterization of a naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazole was achieved using 1D-NMR, 2D-NMR, IR, and mass spectrometry, with the final structure confirmed by single-crystal X-ray analysis. nih.gov Similarly, the structure of a 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole was comprehensively studied using FT-IR, ¹H and ¹³C NMR, and UV-Vis spectroscopy, complemented by theoretical calculations using Density Functional Theory (DFT). x-mol.com These studies demonstrate the power of combining experimental and computational methods for a thorough structural analysis.

Future trends in the spectroscopic characterization of complex imidazole derivatives will likely involve:

The increased use of solid-state NMR for the analysis of insoluble materials.

The application of advanced mass spectrometry techniques, such as ion-mobility mass spectrometry, for the separation and characterization of isomers.

The further integration of computational chemistry to predict and interpret spectroscopic data.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, material properties, and synthetic pathways. nih.govresearchgate.net These data-driven approaches can significantly accelerate the discovery and optimization of new molecules and materials. mdpi.comencyclopedia.pub

In the context of this compound and its derivatives, ML and AI can be applied to:

Predict Reaction Yields and Selectivity: By training models on existing reaction data, it is possible to predict the outcome of new reactions, thereby reducing the need for extensive experimental screening.

Guide Synthesis Planning: Retrosynthesis software powered by AI can propose synthetic routes to target imidazole derivatives, including those that are not obvious to human chemists.

Predict Physicochemical and Biological Properties: ML models can be trained to predict properties such as solubility, stability, and biological activity, which is crucial for the design of new drugs and functional materials.

A data-driven three-layer screening strategy has been successfully employed to accelerate the discovery of new dearomative cycloadditions, demonstrating the power of integrating computational prediction with experimental screening. acs.org

The future integration of ML and AI in research on substituted imidazoles will likely see:

The development of more accurate and generalizable predictive models based on larger and more diverse datasets.

The use of AI for the de novo design of imidazole derivatives with desired properties.

The integration of ML with automated synthesis platforms to create closed-loop systems for autonomous molecular discovery.

Role of this compound in Materials Science Research

The imidazole scaffold is a key component in a wide range of materials due to its coordination ability, hydrogen bonding capabilities, and electronic properties. While direct applications of this compound in materials science are still emerging, its potential is significant, particularly in the field of coordination chemistry.

The nitrogen atoms of the imidazole ring can coordinate to metal ions, making imidazole-containing ligands valuable for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, sensing, and drug delivery. The benzyl (B1604629) group at the N1 position of this compound can influence the steric environment around the coordinating nitrogen atoms, thereby affecting the structure and properties of the resulting coordination complexes. The bromo-substituents can also participate in halogen bonding, providing an additional tool for controlling the self-assembly of supramolecular structures.

While specific studies on the coordination chemistry of this compound are limited, the broader field of imidazole-based coordination chemistry is well-established. For example, substituted diaryl imidazoles are known to be inhibitors of p38 MAP kinase, and their molecular conformation is stabilized by intramolecular hydrogen bonds. nih.gov The synthesis of functionalized 1H-imidazoles is of great interest due to their applications in functional materials. nih.gov

Future research in this area could explore:

The synthesis and characterization of coordination complexes of this compound with various metal ions.

The investigation of the catalytic activity of these coordination complexes.

The use of this ligand for the construction of novel MOFs with tailored properties.

Retrosynthesis Analysis

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Reactant of Route 1
1-benzyl-4,5-dibromo-1H-imidazole
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1-benzyl-4,5-dibromo-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.